molecular formula C18H17N3S2 B2496307 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 748778-12-3

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B2496307
CAS No.: 748778-12-3
M. Wt: 339.48
InChI Key: ULZHRGNKVWIOAJ-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine is a useful research compound. Its molecular formula is C18H17N3S2 and its molecular weight is 339.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A significant application of derivatives related to the chemical structure of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine lies in their antimicrobial properties. Research has shown that certain compounds synthesized from 1,4-benzothiazine derivatives possess remarkable antibacterial and antifungal activities. For instance, compounds synthesized by reacting o-Amino thiophenol with maleic anhydride, followed by esterification and further modifications, have demonstrated significant activity against strains like E. coli, E. faecalis, Klebsiella, S. aureus, C. albicans, and Aspergillus Niger (Kalekar, Bhat, & Koli, 2011). Another study elaborates on the synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases, which were found to possess moderate to excellent antimicrobial activities against various bacterial and fungal strains, showcasing their potential as effective antimicrobial agents (Amnerkar, Bhongade, & Bhusari, 2015).

Corrosion Inhibition

Beyond biomedical applications, derivatives of the compound have been explored for their corrosion inhibition capabilities. A study focused on synthesizing N-(4-(substitutedbenzylidene)benzo[d]thiazol-2-amine derivatives to assess their antibacterial activity and explore their potential as corrosion inhibitors. The findings revealed that these compounds not only exhibit excellent bioactivities comparable to typical medications but also serve as effective corrosion inhibitors for mild steel in acidic environments, demonstrating a multifaceted application in industrial settings (Nayak & Bhat, 2023).

Biological Activities

Further research into benzothiazole derivatives, including those related to the specified compound, emphasizes a broad spectrum of pharmacological and biological activities. These compounds have been synthesized and characterized for their potential in various applications, revealing notable anti-inflammatory, antibacterial, and anti-cancer properties. The diversity in their activity profiles suggests a promising avenue for developing new therapeutic agents with specific biological targets (Hunasnalkar, Gazi, Patil, & Surwase, 2010).

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research could focus on developing more efficient and environmentally friendly synthetic processes for benzothiazole derivatives, including “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine”.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S2/c1-12-3-8-15-16(11-12)23-17(21-15)13-4-6-14(7-5-13)20-18-19-9-2-10-22-18/h3-8,11H,2,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZHRGNKVWIOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC4=NCCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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